N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide
Overview
Description
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide: is an organic compound that belongs to the class of amides. This compound features a complex structure with both amino and chlorophenyl groups, making it potentially significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chlorophenyl and 2-chlorophenoxy compounds.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a reaction between the amine group of 3-amino-4-chlorophenyl and the carboxylic acid derivative of 2-chlorophenoxy.
Reaction Conditions: Common reagents for amidation include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl groups can be reduced to form corresponding aniline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Compounds with substituted functional groups in place of chlorine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide: Similar structure with a methyl group instead of chlorine.
N-(3-Amino-4-bromophenyl)-2-(2-chlorophenoxy)-propanamide: Bromine substitution instead of chlorine.
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-butanamide: Butanamide instead of propanamide.
Uniqueness
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide is unique due to its specific combination of amino and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅ClN₂O₂. Its structure features an amine group attached to a phenyl ring, which is further linked to a propanamide moiety substituted with a chlorophenoxy group. This unique configuration influences its chemical reactivity and biological interactions.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : The compound exhibits notable antimicrobial effects against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models. Its mechanism may involve interference with cell cycle progression or induction of apoptosis in cancer cells.
- Enzyme Inhibition : The amine group allows the compound to form hydrogen bonds with enzymes, potentially modulating their activity. This interaction can lead to the inhibition of specific enzymatic pathways involved in disease processes.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Binding Affinity : The structural features enable the compound to bind effectively to hydrophobic pockets in enzymes and receptors, influencing their function.
- Inhibition of DNA Replication : Preliminary studies suggest that this compound may target viral DNA replication processes, indicating potential use as an antiviral agent .
- Modulation of Receptor Activity : Its interaction with cellular receptors can alter signaling pathways, which may contribute to its anticancer effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers administered the compound to MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9(21-14-5-3-2-4-12(14)17)15(20)19-10-6-7-11(16)13(18)8-10/h2-9H,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHDHMPKKWJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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